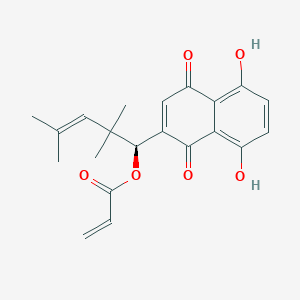

,-Dimethylacrylalkannin

Description

Context within Naphthoquinone Natural Products Research

Naphthoquinones are a class of organic compounds derived from naphthalene (B1677914) and represent the most common type of quinone found in nature. nih.gov These secondary metabolites are produced by a wide array of organisms, including plants, fungi, and bacteria. nih.govfrontiersin.org In the field of natural products research, naphthoquinones are of significant interest due to their vast structural diversity and broad spectrum of biological activities. nih.govmdpi-res.com Many natural and synthetic naphthoquinones form the basis of various therapeutic agents, exhibiting anticancer, antibacterial, antifungal, and anti-inflammatory properties. nih.gov Their bioactivity is often linked to their redox potential and chemical reactivity. nih.gov Prominent examples of naturally occurring naphthoquinones include alkannin (B1664780) and shikonin (B1681659), which are extensively studied for their therapeutic applications. nih.gov

Overview of Alkannin and Shikonin Derivatives as Enantiomeric Naphthoquinones

Alkannin and its enantiomer, shikonin, are iconic hydroxynaphthoquinones that have a rich history in traditional medicine. hebmu.edu.cn These two compounds are a classic example of an enantiomeric pair in natural products chemistry; alkannin is the (S)-enantiomer, while shikonin is the (R)-enantiomer. hebmu.edu.cnscienceopen.com They are biosynthesized in the roots of different plant species belonging to the Boraginaceae family. frontiersin.orgnih.gov Alkannin is primarily isolated from the roots of Alkanna tinctoria found in Europe, whereas shikonin is extracted from the roots of Lithospermum erythrorhizon, a plant used in traditional Chinese medicine. nih.govhebmu.edu.cn

For centuries, extracts containing these compounds have been used as natural red dyes and for medicinal purposes, particularly for their remarkable wound-healing capabilities. hebmu.edu.cn Modern scientific investigation has confirmed a wide range of pharmacological activities for alkannin, shikonin, and their numerous derivatives, including anti-inflammatory, antimicrobial, antioxidant, and antitumor effects. frontiersin.orgnih.govfrontiersin.org Beyond the parent compounds, a variety of ester derivatives have been isolated and studied, such as acetylshikonin, isovalerylshikonin, and deoxyshikonin (B1670263), which often exhibit modified lipophilicity and unique biological profiles. frontiersin.org

Significance of β,β-Dimethylacrylalkannin as a Prominent Derivative

Among the many derivatives of alkannin and shikonin, β,β-dimethylacrylalkannin has emerged as a particularly significant compound in academic research. researchgate.net It is a major, highly liposoluble naphthoquinone pigment found in the roots of plants such as Lithospermum erythrorhizon and Arnebia nobilis. researchgate.netglpbio.com Its enantiomer is β,β-dimethylacrylshikonin. researchgate.net

The prominence of β,β-dimethylacrylalkannin stems from its potent and diverse pharmacological properties, which include strong antimicrobial, anti-inflammatory, and anticancer activities. researchgate.net Recent studies have underscored its potential as an anti-hepatocellular carcinoma (HCC) agent. nih.govresearchgate.net This research indicates that β,β-dimethylacrylalkannin can inhibit the growth of liver cancer cells by modulating tumor-associated macrophages (TAMs), promoting a shift from tumor-promoting M2 macrophages to tumor-inhibiting M1 macrophages. nih.gov Furthermore, other research has pointed to its ability to induce cell cycle arrest and necrosis in HCC cells. researchgate.net In addition to its anticancer potential, the compound is also investigated for its anti-aging effects on skin, where it has been shown to increase collagen content. glpbio.comtargetmol.com The significant biological activities have established β,β-dimethylacrylalkannin as a promising candidate for pharmaceutical development. researchgate.net

Chemical Data for β,β-Dimethylacrylalkannin

| Property | Value | Source |

| CAS Number | 34539-65-6 | nih.govchemicalbook.com |

| Molecular Formula | C21H22O6 | nih.gov |

| Molecular Weight | 370.4 g/mol | nih.gov |

| IUPAC Name | [(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbut-2-enoate | nih.gov |

| Appearance | Purple-red crystalline powder | chemicalbook.com |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | glpbio.comchemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C21H22O6 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

[(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-2,2,4-trimethylpent-3-enyl] prop-2-enoate |

InChI |

InChI=1S/C21H22O6/c1-6-16(25)27-20(21(4,5)10-11(2)3)12-9-15(24)17-13(22)7-8-14(23)18(17)19(12)26/h6-10,20,22-23H,1H2,2-5H3/t20-/m1/s1 |

InChI Key |

PKTWFAFZWVRLPK-HXUWFJFHSA-N |

Isomeric SMILES |

CC(=CC(C)(C)[C@@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C=C)C |

Canonical SMILES |

CC(=CC(C)(C)C(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C=C)C |

Origin of Product |

United States |

Natural Occurrence and Biosynthesis of β,β Dimethylacrylalkannin

Botanical Sources within the Boraginaceae Family

β,β-Dimethylacrylalkannin, an ester derivative of the naphthoquinone alkannin (B1664780), is naturally synthesized in the roots of various plant species belonging to the Boraginaceae family. cancer.govnih.govnih.gov These plants are renowned for producing a range of red pigments, primarily alkannin, its enantiomer shikonin (B1681659), and their numerous acylated derivatives. cancer.govnih.gov

Alkanna tinctoria, commonly known as dyer's alkanet, is a key botanical source of alkannin and its derivatives. nih.govnih.gov The roots of this perennial herb are particularly rich in these naphthoquinones. nih.gov Among the various derivatives identified in A. tinctoria is β,β-dimethylacrylalkannin. nih.govnih.gov Other prominent alkannin esters found in this species include acetylalkannin, propionylalkannin, isovalerylalkannin, and angelylalkannin. nih.gov Research has indicated that β,β-dimethylacrylalkannin is one of the major alkannin/shikonin (A/S) derivatives present in the roots of A. tinctoria. nih.gov

Another significant source of these naphthoquinone compounds is Arnebia euchroma, a medicinal plant also known as "Ratanjot". nih.govseejim.eu The roots of this plant contain a variety of shikonin derivatives, which are structurally related enantiomers of alkannin derivatives. nih.gov While the literature more frequently details the shikonin esters in this plant, such as acetyl-shikonin and β,β-di-methylacryl-shikonin, the presence of β,β-dimethylacrylalkannin has also been reported in Arnebia euchroma. nih.govnih.gov

The specific composition and relative abundance of alkannin and shikonin derivatives, including β,β-dimethylacrylalkannin, can exhibit significant variation. cancer.govnih.gov This diversity is observed not only between different species within the Boraginaceae family but also among individual plants of the same species. nih.govnih.gov The production of these secondary metabolites is influenced by the plant's developmental stage. nih.gov For instance, in Alkanna tinctoria, the profile of root metabolites, including the various alkannin esters, changes as the plant matures. nih.gov This variability underscores the complex regulatory mechanisms that govern the biosynthesis of these compounds. cancer.gov

Enzymatic Pathways in Alkannin Biosynthesis

The formation of acylated alkannin derivatives like β,β-dimethylacrylalkannin is the result of specific enzymatic reactions that occur as the final step in the alkannin biosynthetic pathway. cancer.govnih.gov

Recent research has identified a specific family of enzymes, the BAHD acyltransferases, as being responsible for the acylation of alkannin and shikonin. cancer.govnih.govnih.gov These enzymes catalyze the transfer of an acyl group from an acyl-coenzyme A (CoA) donor to the hydroxyl group on the side chain of the naphthoquinone core. nih.gov Studies using Lithospermum erythrorhizon, another member of the Boraginaceae family, led to the identification and characterization of two distinct BAHD acyltransferases involved in this process. cancer.govnih.gov These enzymes are crucial for creating the diversity of shikonin and alkannin derivatives observed in nature. cancer.gov

A key finding in the study of alkannin biosynthesis is the discovery of enantiomer-specific enzymes. nih.govnih.gov An enzyme designated Alkannin O-acyltransferase (LeAAT1), identified from Lithospermum erythrorhizon, demonstrates strict specificity for alkannin as its substrate, showing no activity with shikonin. nih.govnih.gov Conversely, another enzyme, Shikonin O-acyltransferase (LeSAT1), is specific to shikonin. nih.govnih.gov

LeAAT1 is capable of utilizing various acyl-CoA molecules as donors, which explains the production of different alkannin esters. nih.gov Enzyme assays have shown that LeAAT1 can use acetyl-CoA, isobutyryl-CoA, and isovaleryl-CoA to produce the corresponding alkannin derivatives. nih.gov Although β,β-dimethylacrylyl-CoA was not explicitly tested in these specific studies, the promiscuity of LeAAT1 with respect to the acyl donor suggests a similar mechanism is responsible for the formation of β,β-dimethylacrylalkannin in plants where this derivative is found. The expression of the genes encoding these acyltransferases is primarily localized to the plant roots, which corresponds with the site of pigment accumulation. nih.gov

Mechanisms Generating Diversity in Shikonin/Alkannin Derivatives

The remarkable diversity observed among shikonin and alkannin derivatives, including β,β-dimethylacrylalkannin, is primarily attributed to the action of a specific class of enzymes known as acyltransferases. researchgate.net In the final steps of the biosynthetic pathway, after the formation of the core shikonin or alkannin molecule, these acyltransferases catalyze the esterification of the side-chain hydroxyl group with various acyl-CoA donors.

This enzymatic promiscuity allows for the attachment of a wide array of acyl groups, leading to a rich tapestry of natural derivatives. For instance, the enzyme alkannin O-acyltransferase (AAT) can utilize different acyl-CoA molecules, such as acetyl-CoA, tigloyl-CoA, and, in the case of β,β-dimethylacrylalkannin, β,β-dimethylacryloyl-CoA, to generate the corresponding esters. researchgate.net The availability of these specific acyl-CoA donors within the plant's metabolic pool directly influences the profile of alkannin derivatives produced. This mechanism of employing a common scaffold and decorating it with various acyl moieties represents an efficient evolutionary strategy for generating chemical diversity.

Bioproduction and Synthetic Approaches

The demand for β,β-dimethylacrylalkannin and related compounds for various applications has spurred the development of both biotechnological and chemical production methods.

Production via Plant Cell Tissue Cultures

Plant cell culture has emerged as a promising and sustainable alternative to the extraction of β,β-dimethylacrylalkannin from wild-harvested plants. nih.govphytojournal.com Hairy root cultures and cell suspension cultures of species like Arnebia euchroma and Lithospermum erythrorhizon have been successfully established for the production of shikonin and its derivatives. nih.govresearchgate.net

To enhance the yield of these valuable secondary metabolites, a technique known as elicitation is often employed. Elicitors are compounds that, when added to the culture medium, trigger defense responses in the plant cells, often leading to an increase in the production of secondary metabolites. researchgate.netnih.gov Various biotic and abiotic elicitors, such as methyl jasmonate, salicylic (B10762653) acid, and salts of heavy metals, have been shown to stimulate the biosynthesis of shikonin derivatives in cell cultures. nih.govresearchgate.net While the production of a mixture of shikonin derivatives is well-documented, specific optimization for and high-yield production of β,β-dimethylacrylalkannin remain areas of active research. One study on adventitious root cultures of Arnebia euchroma identified deoxyshikonin (B1670263) and β,β-dimethylacrylshikonin as the key pigments produced. researchgate.net

Table 1: Factors Influencing Shikonin Derivative Production in Plant Cell Cultures

| Factor | Description | Potential Impact on β,β-Dimethylacrylalkannin Production |

| Plant Species & Cell Line | Different species and even different cell lines within a species can have varying capacities for producing specific derivatives. | Selection of high-yielding cell lines from Arnebia euchroma or Lithospermum erythrorhizon is crucial. |

| Culture Medium | The composition of the nutrient medium, including macro and micronutrients, vitamins, and carbon source, significantly affects cell growth and metabolite production. | Optimization of media components can channel metabolic flux towards the synthesis of the β,β-dimethylacryloyl-CoA precursor. |

| Elicitors | Biotic and abiotic compounds that stimulate secondary metabolite production. | The application of specific elicitors like methyl jasmonate may enhance the activity of acyltransferases responsible for creating β,β-dimethylacrylalkannin. |

| Culture Conditions | Physical parameters such as temperature, pH, light, and aeration play a critical role in cell culture performance. | Maintaining optimal physical conditions is essential for both cell viability and the enzymatic reactions in the biosynthetic pathway. |

Chemical Synthesis of Alkannin and its Derivatives

The chemical synthesis of alkannin and its derivatives, including β,β-dimethylacrylalkannin, presents a viable alternative to extraction from natural sources or biotechnological production. Total synthesis offers the advantage of producing structurally defined compounds with high purity.

The general approach to synthesizing β,β-dimethylacrylalkannin involves two key stages: the construction of the alkannin core and the subsequent esterification of the side-chain hydroxyl group. The synthesis of the racemic alkannin core has been achieved through various routes, often starting from protected naphthalene (B1677914) derivatives. nih.gov

The final step in the synthesis of β,β-dimethylacrylalkannin is the esterification of the alkannin side chain. This can be achieved by reacting the synthesized alkannin with β,β-dimethylacrylic acid or a more reactive derivative, such as its acid chloride or anhydride, in the presence of a suitable catalyst or coupling agent. This reaction attaches the characteristic β,β-dimethylacryloyl group to the alkannin scaffold, yielding the desired product.

Advanced Analytical and Isolation Methodologies for β,β Dimethylacrylalkannin

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the analysis of β,β-dimethylacrylalkannin, enabling its separation from a complex matrix of related compounds.

High-Performance Liquid Chromatography (HPLC) with Chiral Columns

Alkannin (B1664780) and its derivatives, including β,β-dimethylacrylalkannin, are chiral molecules, existing as enantiomers with their corresponding shikonin (B1681659) counterparts. nih.govhebmu.edu.cn High-Performance Liquid Chromatography (HPLC) coupled with chiral stationary phases (CSPs) is a powerful technique for the enantiomeric separation of these compounds. csfarmacie.czyoutube.com The principle of chiral HPLC lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes with different binding strengths. youtube.com This results in different retention times for each enantiomer, allowing for their separation and quantification.

The "three-point interaction" model is a fundamental concept in chiral recognition, suggesting that at least three simultaneous interactions are necessary for enantioseparation, with at least one being stereochemically dependent. csfarmacie.cz Various types of CSPs are utilized, including polysaccharide-based (e.g., cellulose (B213188) and amylose (B160209) derivatives), cyclodextrin-based, and protein-based columns. csfarmacie.cznih.gov For instance, polysaccharide-based CSPs often achieve chiral recognition through a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance. scas.co.jp The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol, is crucial for optimizing the separation. scas.co.jpmdpi.com

High-Performance Liquid Chromatography with Photodiode Array and Mass Spectrometry (HPLC/PDA/MS)

High-Performance Liquid Chromatography combined with a Photodiode Array (PDA) detector and a Mass Spectrometry (MS) detector is a widely used and effective method for the identification and quantification of β,β-dimethylacrylalkannin in plant extracts. nih.govsci-hub.st This hyphenated technique provides comprehensive information in a single analysis.

The HPLC system separates the components of the extract based on their polarity. A C18 column is commonly employed for the reversed-phase separation of alkannin derivatives. turkjps.org The PDA detector records the UV-Vis spectrum of each eluting compound, which is characteristic for naphthoquinones like β,β-dimethylacrylalkannin, typically showing a maximum absorbance around 520 nm. sci-hub.stturkjps.org This allows for the tentative identification and quantification of the compound by comparing its retention time and UV spectrum with that of a reference standard.

The MS detector provides information about the molecular weight and fragmentation pattern of the eluting compounds. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of natural products like β,β-dimethylacrylalkannin. sci-hub.st The mass spectrometer can be operated in either positive or negative ion mode to obtain the mass-to-charge ratio (m/z) of the molecular ion and its fragments. This data is crucial for confirming the identity of β,β-dimethylacrylalkannin and distinguishing it from other co-eluting compounds and isomers. nih.govsci-hub.st For example, in a study of Alkanna species, HPLC/PDA/MS was used to identify β,β-dimethylacrylalkannin as one of the main hydroxynaphthoquinones. nih.gov

Table 1: HPLC/PDA/MS Parameters for Analysis of Alkannin Derivatives

| Parameter | Value/Condition | Source |

| HPLC System | ||

| Column | C18 (e.g., ACE, 150 mm x 4.6 mm, 5 µm) | turkjps.org |

| Mobile Phase | Acetonitrile (B52724) and 0.1 M acetic acid (70:30, v/v) | turkjps.org |

| Flow Rate | 1.0 mL/min | turkjps.org |

| Column Temperature | 25°C | turkjps.org |

| Injection Volume | 10 µL | turkjps.org |

| PDA Detector | ||

| Wavelength | 520 nm | sci-hub.stturkjps.org |

| MS Detector | ||

| Ionization Mode | Electrospray Ionization (ESI) | sci-hub.st |

Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UHPLC-ESI-MS)

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. When coupled with ESI-MS, UHPLC-ESI-MS becomes an exceptionally sensitive and powerful tool for the analysis of complex mixtures containing β,β-dimethylacrylalkannin. mdpi.comx-mol.com

The use of sub-2 µm particles in UHPLC columns leads to a significant increase in separation efficiency. nih.gov This allows for the rapid profiling of structurally similar compounds, which is particularly beneficial for the analysis of alkannin and shikonin derivatives that often occur as complex mixtures of isomers. researchgate.net The enhanced sensitivity of UHPLC-ESI-MS enables the detection and quantification of trace amounts of β,β-dimethylacrylalkannin in various samples. nih.gov

The ESI-MS component provides crucial structural information. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF), can provide highly accurate mass measurements, facilitating the elemental composition determination of the analyte and its fragments, thus increasing the confidence in identification. x-mol.comresearchgate.net

Table 2: UHPLC-ESI-MS System Parameters

| Parameter | Value/Condition | Source |

| UHPLC System | ||

| Column | Reversed Phase C18 (e.g., ACQUITY UPLC-BEH C18, 1.7 µm, 2.1 x 50 mm) | nih.gov |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid | mdpi.com |

| Flow Rate | 0.3 mL/min | mdpi.com |

| Injection Volume | 2.0 - 10.0 µL | nih.govmdpi.com |

| ESI-MS Detector | ||

| Ionization Mode | ESI (positive or negative) | mdpi.comnih.gov |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) | x-mol.comresearchgate.net |

| Capillary Voltage | ~3.0 - 3.5 kV | mdpi.commdpi.com |

| Capillary Temperature | ~200 - 360 °C | mdpi.commdpi.com |

Preparative Isolation Strategies

The isolation of pure β,β-dimethylacrylalkannin from natural sources is essential for comprehensive biological and pharmacological studies.

High-Speed Counter-Current Chromatography (HSCCC) for Purification

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has been successfully applied to the preparative isolation and purification of alkannin and shikonin derivatives. researchgate.netnih.gov Unlike traditional column chromatography, HSCCC avoids the use of solid stationary phases, which can cause irreversible adsorption and decomposition of labile compounds. globalresearchonline.net

In HSCCC, a two-phase solvent system is used, with one phase acting as the stationary phase and the other as the mobile phase. utexas.edu The separation is based on the differential partitioning of the solutes between the two immiscible liquid phases. globalresearchonline.net The selection of a suitable solvent system is critical for a successful separation. For the separation of shikonin derivatives, a two-phase solvent system composed of n-hexane-ethyl acetate-ethanol-water has been utilized. nih.gov The purity of the fractions obtained from HSCCC is often higher than that achieved by conventional column chromatography. researchgate.net The isolated compounds can be further analyzed by techniques like HPLC-DAD-MS to confirm their identity and purity. researchgate.netresearchgate.net

Spectroscopic Techniques for Structural Elucidation

Once β,β-dimethylacrylalkannin has been isolated, various spectroscopic techniques are employed to elucidate its chemical structure. These methods provide detailed information about the molecule's connectivity, stereochemistry, and functional groups.

NMR spectroscopy is paramount for determining the carbon-hydrogen framework of the molecule. ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the number and types of carbon atoms. 2D NMR experiments establish the connectivity between atoms. Mass spectrometry, as discussed earlier, provides the molecular weight and fragmentation pattern, which helps in confirming the molecular formula and identifying structural motifs. mdpi.com IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C), which are characteristic of the naphthoquinone structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been an indispensable tool for the structural determination of β,β-Dimethylacrylalkannin. By analyzing the magnetic properties of its atomic nuclei, researchers have been able to map out the connectivity and spatial arrangement of atoms within the molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR data have been crucial in this endeavor.

Detailed analysis of the ¹H NMR spectrum provides information about the different types of protons and their chemical environments. For instance, the signals in the aromatic region confirm the presence of the naphthoquinone core, while the characteristic resonances of the vinylic protons and methyl groups define the structure of the β,β-dimethylacryl side chain. Similarly, ¹³C NMR spectroscopy complements this by identifying all the carbon atoms in the molecule, including the carbonyl carbons of the quinone system and the carbons of the ester group.

While a specific primary research article detailing the complete NMR data was not identified within the search results, the collective knowledge from various studies on related alkannin and shikonin derivatives underpins the interpretation of its spectroscopic features. The structural elucidation relies on comparing the spectral data with those of known, closely related compounds.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in Alkannin Derivatives

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.0 - 8.0 | 110 - 150 |

| Vinylic Protons | 5.0 - 7.0 | 115 - 145 |

| Methine Protons | 3.0 - 5.0 | 40 - 70 |

| Methyl Protons | 1.0 - 2.5 | 15 - 30 |

| Carbonyl Carbons | - | 170 - 190 |

| Ester Carbonyl | - | 165 - 175 |

Note: This table represents typical chemical shift ranges and is for illustrative purposes. Actual values for β,β-Dimethylacrylalkannin would require experimental determination.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) plays a critical role in unequivocally determining the elemental composition of β,β-Dimethylacrylalkannin. This technique measures the mass-to-charge ratio of an ion with extremely high accuracy, allowing for the calculation of its molecular formula.

For β,β-Dimethylacrylalkannin, HRMS analysis confirms its molecular formula as C₂₁H₂₂O₆. This information is vital for distinguishing it from other compounds with similar molecular weights but different elemental compositions. The high-resolution data provides strong evidence for the presence of 21 carbon atoms, 22 hydrogen atoms, and 6 oxygen atoms in the molecule, which is consistent with the structure determined by NMR spectroscopy.

Table 2: High-Resolution Mass Spectrometry Data for β,β-Dimethylacrylalkannin

| Parameter | Value |

| Molecular Formula | C₂₁H₂₂O₆ |

| Exact Mass | 370.1416 |

| Molecular Weight | 370.40 |

Note: The exact mass is the calculated mass based on the most abundant isotopes of the elements, while the molecular weight is the weighted average of the masses of all naturally occurring isotopes.

The combination of NMR and HRMS provides a powerful and comprehensive approach to the structural elucidation of complex natural products like β,β-Dimethylacrylalkannin. These techniques, forming the cornerstone of modern analytical chemistry, have been instrumental in unlocking the chemical secrets of this intriguing compound.

Theoretical and Computational Investigations of β,β Dimethylacrylalkannin and Its Derivatives

Density Functional Theory (DFT) Studies.tandfonline.comtandfonline.com

Density Functional Theory (DFT) has emerged as a important tool in quantum chemistry for investigating the electronic structure and properties of molecules. tandfonline.com For β,β-Dimethylacrylalkannin and its derivatives, DFT studies have been instrumental in elucidating their radical scavenging capabilities. tandfonline.comtandfonline.com These theoretical calculations provide a framework for understanding the underlying mechanisms of their antioxidant action and for predicting the potential of newly designed derivatives.

Modeling of Radical Scavenging Activity.tandfonline.comtandfonline.com

The radical scavenging activity of β,β-Dimethylacrylalkannin derivatives has been a primary focus of DFT studies. tandfonline.comtandfonline.com These investigations aim to model and predict the efficiency with which these compounds can neutralize harmful free radicals. Two principal mechanisms are typically considered in these analyses: Hydrogen Atom Transfer (HAT) and One-Electron Transfer (OET). tandfonline.com

The One-Electron Transfer (OET) mechanism involves the transfer of a single electron from the antioxidant to the radical. tandfonline.comsigmaaldrich.com Computational studies indicate that β,β-dimethylacrylalkannin derivatives, especially those bearing electron-donating groups, are well-suited for the OET mechanism. tandfonline.comtandfonline.com The planar conformation of the naphthoquinone core and the extensive electronic delocalization between adjacent substituent groups are key factors that facilitate this process. tandfonline.comtandfonline.com

Investigation of Hydrogen Bond Properties and their Influence on Activity.tandfonline.comtandfonline.com

The presence and nature of intramolecular hydrogen bonds are crucial for the radical scavenging activity of β,β-dimethylacrylalkannin derivatives. tandfonline.comtandfonline.com The theory of Atoms in Molecules (AIM) has been employed to investigate these hydrogen bond properties. tandfonline.com The findings from these analyses underscore the importance of hydrogen bonding in conferring potent radical scavenging activity upon these molecules. tandfonline.comtandfonline.com

Adiabatic Ionization Potential (IPa) Calculations and Significance.tandfonline.comtandfonline.com

The adiabatic ionization potential (IPa) is a key descriptor of the ease with which a molecule can donate an electron. tandfonline.com DFT calculations have shown that the naphthoquinone planar conformation and extended electronic delocalization in β,β-dimethylacrylalkannin derivatives lead to low IPa values. tandfonline.comtandfonline.com Notably, derivatives featuring –NHPh, –N(CH3)Ph, –N(CH2CH2)O, and –N(CH3)2 groups exhibit even lower IPa values than the parent compound. This suggests that these derivatives are likely to be more potent radical scavengers. tandfonline.comtandfonline.com

Structure-Activity Relationship (SAR) Studies from a Computational Perspective.tandfonline.comtandfonline.comnih.gov

Computational Structure-Activity Relationship (SAR) studies aim to connect the structural features of molecules with their biological or chemical activity. nih.govnih.gov For β,β-Dimethylacrylalkannin and its derivatives, computational SAR analyses have provided valuable insights into the features that enhance their radical scavenging potential.

The key findings from these computational studies indicate that:

The presence of electron-donating groups enhances the radical scavenging activity, primarily through the OET mechanism. tandfonline.comtandfonline.com

Intramolecular hydrogen bonding plays a significant role in the antioxidant capacity of these compounds. tandfonline.comtandfonline.com

The planar naphthoquinone core and extended π-electron delocalization are crucial for lowering the ionization potential and facilitating electron transfer. tandfonline.comtandfonline.com

These computational insights provide a rational basis for the design and synthesis of novel β,β-dimethylacrylalkannin derivatives with improved radical scavenging properties.

Compound Information Table

| Compound Name |

| β,β-Dimethylacrylalkannin |

| Phenol |

| β,β-Dimethylacrylalkannin with –NHPh group |

| β,β-Dimethylacrylalkannin with –N(CH3)Ph group |

| β,β-Dimethylacrylalkannin with –N(CH2CH2)O group |

| β,β-Dimethylacrylalkannin with –N(CH3)2 group |

Impact of Substituent Groups (e.g., Electron-Donating Groups) on Activity

Theoretical and computational studies have provided significant insights into the structure-activity relationships of β,β-dimethylacrylalkannin and its derivatives. A key area of investigation has been the influence of various substituent groups on the compound's biological activities, particularly its antioxidant and radical scavenging properties.

Computational analyses, primarily employing density functional theory (DFT), have been instrumental in elucidating the mechanisms through which substituent groups modulate the activity of these compounds. tandfonline.comscientific.net Research indicates that the introduction of electron-donating groups (EDGs) into the alkannin (B1664780) structure can significantly enhance its antioxidant capabilities. scientific.net This enhancement is attributed to the ability of EDGs to increase the molecule's capacity for one-electron transfer, a key mechanism in neutralizing free radicals. tandfonline.comscientific.net

The electronic properties of alkannin derivatives, such as their ionization potential (IP), are critical determinants of their antioxidant activity. Studies have shown that the extended electronic delocalization between the adjacent rings in the alkannin scaffold results in low ionization potential values. The introduction of electron-donating groups can further lower these IP values, thereby improving the molecule's ability to donate an electron and scavenge radicals. scientific.net

A DFT study focusing specifically on the radical scavenging activity of β,β-dimethylacrylalkannin derivatives has corroborated these findings. tandfonline.com This research demonstrated that derivatives featuring electron-donating groups are particularly effective as one-electron transfer agents. The study identified several substituent groups that, when incorporated into the β,β-dimethylacrylalkannin structure, lead to lower adiabatic ionization potentials (IPa) compared to the parent compound. A lower IPa value is indicative of a greater propensity for electron donation and, consequently, enhanced radical scavenging activity. tandfonline.com

The following table summarizes the impact of selected electron-donating substituent groups on the radical scavenging potential of β,β-dimethylacrylalkannin derivatives as predicted by computational studies.

| Substituent Group | Predicted Impact on Radical Scavenging Activity | Reference |

| –NHPh | Lowers adiabatic ionization potential, suggesting promising activity. | tandfonline.com |

| –N(CH₃)Ph | Lowers adiabatic ionization potential, suggesting promising activity. | tandfonline.com |

| –N(CH₂CH₂)O | Lowers adiabatic ionization potential, suggesting promising activity. | tandfonline.com |

| –N(CH₃)₂ | Lowers adiabatic ionization potential, suggesting promising activity. | tandfonline.com |

It is important to note that while hydrogen atom transfer is a possible mechanism, computational studies suggest that for β,β-dimethylacrylalkannin derivatives, it is a more difficult process compared to that of a simple phenol. tandfonline.com Therefore, the enhancement of activity through the introduction of electron-donating groups is primarily linked to the promotion of the one-electron transfer mechanism. tandfonline.comscientific.net

Molecular Mechanisms and Biological Activities of β,β Dimethylacrylalkannin

Anticancer and Antitumor Mechanisms

The therapeutic potential of β,β-Dimethylacrylalkannin in oncology is attributed to its multifaceted mechanisms of action. These include the modulation of the tumor microenvironment and direct effects on the cellular pathways of cancer cells. nih.govnih.gov

The tumor microenvironment (TME) is a complex ecosystem of cells, signaling molecules, and extracellular matrix that plays a pivotal role in cancer progression and metastasis. nih.govnih.gov β,β-Dimethylacrylalkannin has been shown to exert its anticancer effects by modulating key components of the TME, most notably tumor-associated macrophages (TAMs). nih.govcapes.gov.br

Tumor-associated macrophages are a major cellular component of the TME and are instrumental in influencing tumor initiation, growth, and metastasis. capes.gov.brcapes.gov.br The plasticity of macrophages allows them to polarize into different functional phenotypes, primarily the classically activated (M1) and alternatively activated (M2) macrophages. nih.gov β,β-Dimethylacrylalkannin's antitumor activity is significantly linked to its ability to modulate the polarization of these macrophages within the tumor milieu. nih.govcapes.gov.br By altering the balance of M1 and M2 macrophages, β,β-Dimethylacrylalkannin can transform the TME from a pro-tumor to an anti-tumor state.

M1 macrophages are characterized by their pro-inflammatory and antitumor functions. nih.govcapes.gov.br Research has demonstrated that β,β-Dimethylacrylalkannin can induce the polarization of macrophages towards the M1 phenotype. nih.govfrontiersin.org This induction is evidenced by morphological changes in macrophages that are characteristic of the M1 phenotype and an upregulation of M1-specific markers. nih.gov In co-culture studies with hepatocellular carcinoma (HCC) cells, M1 macrophages induced by β,β-Dimethylacrylalkannin were shown to inhibit the growth of cancer cells. nih.gov Furthermore, β,β-Dimethylacrylalkannin can enhance the M1 polarization induced by other stimuli, such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), suggesting a sensitizing effect. nih.gov

| Cell Line | Treatment | Observation | Outcome on HCC Cells | Reference |

| THP-1 | β,β-Dimethylacrylalkannin | Induction of M1 macrophage polarization | Inhibition of cancer cell growth | nih.gov |

| THP-1 | β,β-Dimethylacrylalkannin + LPS/IFN-γ | Enhanced M1 macrophage polarization | Potentiated inhibition of cancer cell growth | nih.gov |

In contrast to M1 macrophages, M2 macrophages typically exhibit anti-inflammatory properties and are known to promote tumor progression. nih.govcapes.gov.br A crucial aspect of β,β-Dimethylacrylalkannin's anticancer mechanism is its ability to suppress the polarization of macrophages into the M2 phenotype. nih.govcapes.gov.br Studies have shown that β,β-Dimethylacrylalkannin can inhibit the M2 polarization induced by cytokines like interleukin-4 (IL-4) and interleukin-13 (IL-13). nih.gov By preventing the formation of these pro-tumoral macrophages, β,β-Dimethylacrylalkannin helps to create a less favorable environment for cancer cell proliferation and survival. nih.gov

| Cell Line | Treatment | Observation | Outcome on HCC Cells | Reference |

| THP-1 | β,β-Dimethylacrylalkannin + IL-4/IL-13 | Inhibition of M2 macrophage polarization | Attenuation of M2-induced cancer cell viability | nih.gov |

Beyond its effects on the tumor microenvironment, β,β-Dimethylacrylalkannin also directly impacts the cellular pathways within cancer cells. This modulation can lead to the inhibition of cell proliferation and the induction of cell death. nih.gov

The polarization of macrophages into M1 or M2 phenotypes is a process tightly regulated by a network of transcription factors that control the expression of specific genes. researchgate.netnih.gov While direct studies on the specific transcription factors modulated by β,β-Dimethylacrylalkannin are still emerging, its demonstrated ability to alter macrophage polarization inherently points to an influence on gene transcription. nih.gov

The induction of M1 polarization is associated with the upregulation of M1 marker genes. frontiersin.org This process is generally driven by transcription factors such as NF-κB and STAT1. researchgate.netnih.gov Conversely, the inhibition of M2 polarization involves the downregulation of M2 marker genes, which are typically under the control of transcription factors like STAT6 and PPARγ. capes.gov.brresearchgate.net The observed effects of β,β-Dimethylacrylalkannin on macrophage marker expression strongly suggest that its mechanism of action involves the modulation of these or related transcriptional pathways. nih.gov Further research is needed to elucidate the precise molecular targets of β,β-Dimethylacrylalkannin within these signaling cascades.

Cellular Pathway Modulation

Modulation of Enzyme Activities (e.g., Topoisomerases)

While direct studies on the modulation of topoisomerases by β,β-Dimethylacrylalkannin are not extensively documented, the broader class of naphthoquinones, to which it belongs, is known to interact with these crucial enzymes. Topoisomerases are vital for managing the topological states of DNA during replication, transcription, and repair. nih.gov The activity of type II topoisomerases, in particular, has been shown to increase significantly during lymphocyte activation, suggesting their critical role in DNA replication. nih.gov

The inhibitory potential of various compounds on enzymes can be influenced by factors such as the molecular weight of the substrate and the specific binding sites of the inhibitor. nih.gov For instance, the inhibition of ribonuclease by antibodies is more pronounced with a larger substrate like nucleic acid compared to a smaller one. nih.gov This principle of steric hindrance could be applicable to the interaction of β,β-Dimethylacrylalkannin with enzymes like topoisomerases.

Furthermore, studies on other structurally related compounds provide insights into potential mechanisms. For example, DNA topoisomerase II alpha (TOP2A) has been identified as a critical factor in the progression of certain cancers, where it can interact with and activate signaling pathways like the Wnt/β-catenin pathway. nih.gov This highlights the potential for compounds that modulate topoisomerase activity to have significant downstream effects on cellular processes.

Impact on Cellular Signaling Pathways

β,β-Dimethylacrylalkannin (DMAKN) has demonstrated a notable impact on cellular signaling pathways, particularly in the context of cancer. nih.gov Research has shown that DMAKN can inhibit the growth of hepatocellular carcinoma (HCC) cells by modulating tumor-associated macrophages (TAMs). nih.gov TAMs are a key component of the tumor microenvironment and can exist in two primary phenotypes: M1 macrophages, which have anti-tumor properties, and M2 macrophages, which promote tumor growth. nih.gov

DMAKN has been found to induce the polarization of macrophages towards the M1 phenotype and enhance the anti-HCC effects of M1 macrophages induced by other stimuli. nih.gov This modulation of macrophage polarization suggests a significant interaction with the signaling pathways that govern this process.

A structurally similar compound, β,β-Dimethylacrylshikonin (a stereoisomer of β,β-Dimethylacrylalkannin), has been shown to exert its antitumor effects by attenuating the Notch-1 signaling pathway. nih.gov This pathway is crucial for cell proliferation, differentiation, and apoptosis. nih.gov Treatment with this compound led to a reduction in Notch-1 activation and the expression of its downstream targets. nih.gov These findings suggest that a likely mechanism of action for β,β-Dimethylacrylalkannin also involves the modulation of key cellular signaling pathways that control cell growth and survival.

Antimicrobial Activities and Biological Interactions

β,β-Dimethylacrylalkannin exhibits a range of antimicrobial activities and engages in significant biological interactions with various microorganisms.

General Antibacterial Effects

Naphthoquinones as a class are recognized for their antimicrobial properties. nih.gov Studies on various naphthoquinone derivatives have demonstrated their efficacy against a spectrum of bacteria, including both Gram-positive and Gram-negative strains. nih.govchemrxiv.org For instance, 5,8-dihydroxy-1,4-naphthoquinone (B181067) has shown inhibitory activity against Bacillus cereus, Proteus vulgaris, Salmonella enteritidis, Staphylococcus epidermidis, and S. aureus. researchgate.netmdpi.com The mechanism of action for these compounds often involves damage to the bacterial cell membrane, leading to leakage of cellular components and disruption of respiratory processes. researchgate.netmdpi.com

The effectiveness of antimicrobial agents can be influenced by environmental factors. For example, the antibacterial activity of theaflavins against Staphylococcus aureus and Salmonella paratyphi B is affected by pH, with lower pH conditions being more favorable. mdpi.com While specific data for β,β-Dimethylacrylalkannin is limited, it is plausible that its antibacterial activity is also subject to such environmental influences.

Interactive Table: Antibacterial Activity of a Naphthoquinone Derivative

| Microorganism | MIC50 (µg/mL) |

|---|---|

| Bacillus cereus | 14 |

| Proteus vulgaris | 10 |

| Salmonella enteritidis | 6 |

| Staphylococcus epidermidis | 2 |

| Staphylococcus aureus | 4, 1.2 |

| Candida albicans | <0.6 |

Data sourced from studies on 5,8-dihydroxy-1,4-naphthoquinone. researchgate.netmdpi.com

Fungal Activity

In addition to its antibacterial properties, β,β-Dimethylacrylalkannin and related compounds have shown notable antifungal activity. researchgate.netmdpi.com The compound 5,8-dihydroxy-1,4-naphthoquinone was particularly effective against Candida albicans, with a very low minimum inhibitory concentration. researchgate.netmdpi.com The proposed mechanism for its antifungal action includes disruption of the cell membrane and interference with DNA and respiratory functions. researchgate.netmdpi.com

Other synthetic compounds with structural similarities, such as β-trifluoroalkyl aminovinyl ketone derivatives, have also been reported to have fungitoxic effects against various phytopathogenic fungi. nih.gov This underscores the potential of the core chemical structure to be adapted for broad-spectrum antifungal applications.

Interactions with Endophytic Bacteria

Endophytic bacteria, which live within plant tissues, can have complex interactions with the chemical compounds produced by their host plants.

While direct metabolism of β,β-Dimethylacrylalkannin by Pseudomonas sp. R-72008 is not specifically detailed in the available literature, the metabolic versatility of the Pseudomonas genus is well-established. mdpi.com Various Pseudomonas species are known for their ability to degrade a wide range of organic compounds, including complex aromatic structures. mdpi.com For instance, Pseudomonas putida can utilize β-methylaspartate, breaking it down through a series of enzymatic reactions. nih.gov

Pseudomonas species possess diverse catabolic pathways and enzymes that enable them to use various hydrocarbons as carbon and energy sources. mdpi.com In the context of biocide exposure, these bacteria can exhibit adaptive metabolic responses. mdpi.com Furthermore, some Pseudomonas strains can enter a viable but nonculturable (VBNC) state in response to stress, during which they maintain a low level of metabolic activity. nih.gov Given this metabolic plasticity, it is conceivable that certain Pseudomonas strains could metabolize or be otherwise affected by β,β-Dimethylacrylalkannin present in their environment.

Antioxidant and Radical Scavenging Properties

β,β-Dimethylacrylalkannin, along with its parent compounds alkannin (B1664780) and shikonin (B1681659), demonstrates notable antioxidant and radical scavenging activities. nih.govfrontiersin.org The core of this activity is attributed to the naphthoquinone moiety present in their chemical structures. nih.govresearchgate.net Research has shown that these compounds can effectively scavenge free radicals, which are unstable molecules that can cause cellular damage. nih.govresearchgate.net

Studies comparing various derivatives have provided insights into the structure-activity relationship. The presence of a hydroxyl group on the side chain at the C-1 position has been found to positively influence the antioxidant capacity. researchgate.net Conversely, esterification of this hydroxyl group does not appear to significantly impact the radical scavenging activity. nih.gov The antioxidant potential of β,β-dimethylacrylalkannin and related compounds is also influenced by steric hindrance and the accessibility of the radical site to the branched iso-hexenylnaphthazarin structure. researchgate.net

The practical application of this antioxidant activity has been observed in various oil substrates, where alkannin and shikonin derivatives have been shown to retard oxidation. nih.govresearchgate.net For instance, monomeric shikonin has demonstrated very good antioxidant activity in lard, and its presence can delay the oxidation of olive oil. researchgate.net

Table 1: Antioxidant Activity of Alkannin/Shikonin Derivatives in Different Media

| Compound/Extract | Medium | Observation | Reference |

| Monomeric Shikonin | Lard | Very good antioxidant activity | researchgate.net |

| Dichloromethane extract of A. tinctoria roots | Lard | Satisfactory antioxidant activity | researchgate.net |

| Monomeric or Polymeric Shikonin | Olive Oil | Retarded oxidation | researchgate.net |

| Monomeric Shikonin + Citric Acid | Sunflower Oil | Moderate antioxidant properties | nih.gov |

| Monomeric Alkannin | Corn Oil | Low antioxidant activity | researchgate.net |

Participation in Redox Cycling and Reactive Oxygen Species Generation

The mechanism of action for many quinone-containing compounds, including β,β-dimethylacrylalkannin, involves participation in redox cycling. This process can lead to the generation of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen. nih.govnih.gov While high levels of ROS can be detrimental, leading to oxidative stress and cellular damage, at controlled levels, they act as signaling molecules in various cellular processes, including the cell cycle. nih.govmdpi.comresearchgate.net

Recent research on β,β-dimethylacrylalkannin (DMAKN) in the context of hepatocellular carcinoma (HCC) has shed light on its dose-dependent effects on ROS generation. nih.gov At high doses, DMAKN was found to cause a rapid and sharp increase in intracellular ROS levels, leading to necrotic cell death in HCC cells. nih.gov In contrast, lower doses resulted in a gradual, long-term increase in ROS levels, which contributed to the inhibition of cancer cell proliferation by inducing cell cycle arrest. nih.gov This dual effect highlights the complex role of ROS generation in the therapeutic action of β,β-dimethylacrylalkannin.

The generation of ROS by quinones often occurs through one-electron reduction to form a semiquinone radical. mdpi.com This radical can then react with molecular oxygen to produce superoxide (B77818) radicals, thereby regenerating the parent quinone and perpetuating the cycle. mdpi.com This process is a key component of the anticancer activity of some quinones. mdpi.commdpi.com

Anti-inflammatory Activities

β,β-Dimethylacrylalkannin is recognized for its significant anti-inflammatory properties, a characteristic shared with its parent compounds, alkannin and shikonin. nih.govfrontiersin.orgnih.gov These compounds have been historically used in traditional medicine for their ability to mitigate inflammatory responses. nih.gov

The anti-inflammatory effects of β,β-dimethylacrylalkannin are mediated through the modulation of key inflammatory pathways. A recent study demonstrated that β,β-dimethylacrylalkannin can influence the polarization of tumor-associated macrophages (TAMs), which are critical players in the tumor microenvironment. nih.govresearchgate.net Specifically, it was shown to induce the pro-inflammatory M1 macrophage phenotype, which has anti-tumor properties, while suppressing the anti-inflammatory M2 phenotype that promotes tumor progression. nih.govresearchgate.net

This modulation of macrophage polarization is a crucial aspect of its anti-inflammatory and anti-cancer activities. nih.gov By promoting an M1 phenotype, β,β-dimethylacrylalkannin can enhance the immune response against cancer cells. nih.gov Furthermore, the anti-inflammatory actions of related compounds involve the inhibition of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), various interleukins (IL-6, IL-8, IL-12, IL-17A), and vascular endothelial growth factor (VEGF). nih.gov Some shikonin derivatives have also been shown to deactivate the TLR4/MyD88 signaling pathway, which is involved in the inflammatory response. nih.gov

Mechanisms in Wound Healing and Regenerative Processes

The wound healing and regenerative properties of β,β-Dimethylacrylalkannin and its related compounds are well-documented and are a result of their combined anti-inflammatory, antioxidant, and antimicrobial activities. frontiersin.orgresearchgate.netnih.gov The process of wound healing is a complex biological cascade involving hemostasis, inflammation, proliferation, and remodeling. researchgate.net

The proliferative phase of wound healing is characterized by angiogenesis (the formation of new blood vessels), collagen deposition, granulation tissue formation, and re-epithelialization. researchgate.netnih.gov Growth factors such as platelet-derived growth factor (PDGF) and transforming growth factor-beta (TGF-β) play pivotal roles in regulating fibroblast activity, which is essential for synthesizing the extracellular matrix (ECM). nih.gov

Research suggests that compounds like β,β-dimethylacrylalkannin can positively influence these processes. For instance, studies on other natural compounds have shown that they can promote the expression of ECM proteins like fibronectin and type III collagen, as well as cell adhesion molecules such as integrin β1, which are crucial for cell migration and tissue regeneration. mdpi.com The ability of β,β-dimethylacrylalkannin to modulate inflammation is also critical, as a controlled inflammatory response is necessary for proper wound healing. researchgate.net Furthermore, the antioxidant properties of these compounds help to protect the healing tissue from oxidative damage. nih.gov

Future Directions and Research Gaps

Elucidation of Unidentified Metabolites and Oligomeric/Polymeric Forms

A significant gap in our current understanding of β,β-Dimethylacrylalkannin lies in its metabolic profile and its tendency to form more complex structures. The biotransformation of this compound within biological systems is largely uncharted territory. Identifying the metabolites of β,β-Dimethylacrylalkannin is essential for a complete assessment of its activity and potential toxicity.

Furthermore, there is evidence to suggest that alkannin (B1664780) and shikonin (B1681659) derivatives can undergo oligomerization. Studies have noted the formation of dimers and trimers, and even larger oligomers, of related compounds. frontiersin.orgsemanticscholar.org The polymerization of alkannin/shikonin can occur in alkaline conditions and during the hydrolysis of their esters, proceeding through the coupling of semiquinone forms and phenoxyl radicals. frontiersin.org This process could significantly influence the compound's biological activity and pharmacokinetic profile. Future research should focus on:

Metabolite Identification: Conducting in-depth in vitro and in vivo studies to identify the phase I and phase II metabolites of β,β-Dimethylacrylalkannin.

Oligomer Characterization: Investigating the conditions that promote the formation of oligomeric and polymeric forms of β,β-Dimethylacrylalkannin and characterizing the structures of these complex molecules. It has been observed that dimers with less steric hindrance are more likely to predominate. frontiersin.org

Comprehensive Mechanistic Studies on Specific Cellular and Molecular Targets

Recent studies have begun to uncover the cellular and molecular targets of β,β-Dimethylacrylalkannin, revealing its potential in cancer therapy. Research has shown its ability to induce cell cycle arrest and necrosis in hepatocellular carcinoma (HCC) cells and to suppress the proliferation of colorectal cancer cells by targeting Fibroblast Growth Factor Receptor 1 (FGFR1). nih.gov It also appears to modulate the tumor microenvironment by influencing tumor-associated macrophages (TAMs). nih.gov

However, a more comprehensive understanding of its mechanism of action is required. Future research should aim to:

Identify a broader range of molecular targets: Employing proteomic and genomic approaches to identify other proteins and signaling pathways that are directly or indirectly affected by β,β-Dimethylacrylalkannin.

Elucidate detailed interaction mechanisms: Using techniques such as X-ray crystallography and computational modeling to visualize and understand the binding of β,β-Dimethylacrylalkannin to its identified targets at the atomic level.

Validate preclinical findings: Expanding preclinical studies to a wider range of cancer models and other diseases to confirm the therapeutic potential and to understand the context-dependent mechanisms of action.

| Research Finding | Cellular/Molecular Target | Reference |

| Induces cell cycle arrest and necrosis | Hepatocellular Carcinoma (HCC) cells | nih.gov |

| Suppresses proliferation | Fibroblast Growth Factor Receptor 1 (FGFR1) in colorectal cancer cells | nih.gov |

| Modulates tumor microenvironment | Tumor-Associated Macrophages (TAMs) | nih.gov |

Advancements in Sustainable Production Methods

Currently, the primary source of β,β-Dimethylacrylalkannin and related naphthoquinones is extraction from the roots of plants belonging to the Boraginaceae family. nih.govfrontiersin.org This reliance on natural sources can be unsustainable and subject to geographical and environmental variability. slideshare.net Therefore, the development of sustainable and scalable production methods is a critical area for future research.

Promising avenues for sustainable production include:

Plant Cell Culture: Optimizing plant cell culture techniques for the high-yield production of β,β-Dimethylacrylalkannin. nih.govnih.govresearchgate.net This approach offers a controlled environment, independent of climate and soil conditions. Factors such as media composition, temperature, and light can be manipulated to enhance production. frontiersin.org

Metabolic Engineering: Utilizing metabolic engineering strategies in microbial or plant systems to enhance the biosynthesis of β,β-Dimethylacrylalkannin. aiche.orgyoutube.comyoutube.com This could involve the overexpression of key enzymes in the biosynthetic pathway or the downregulation of competing pathways. frontiersin.orgnih.gov The biosynthesis of shikonin, a related compound, involves precursors from the shikimate and mevalonate (B85504) pathways. researchgate.net

Biocatalysis: Exploring the use of isolated enzymes or whole-cell biocatalysts to perform specific steps in the synthesis of β,β-Dimethylacrylalkannin, potentially leading to more efficient and environmentally friendly processes.

| Production Method | Description | Potential Advantages |

| Plant Cell Culture | Growing plant cells in a controlled bioreactor environment. | Consistent and high-yield production, independent of environmental factors. nih.govnih.govresearchgate.net |

| Metabolic Engineering | Modifying the genetic and regulatory processes within organisms. | Enhanced production of the target compound. aiche.orgyoutube.comyoutube.com |

| Biocatalysis | Using enzymes or whole organisms to catalyze chemical reactions. | Environmentally friendly and highly specific synthesis. |

Development of Advanced Analytical Techniques for Complex Mixtures

The analysis of β,β-Dimethylacrylalkannin and its derivatives in complex biological and environmental matrices presents a significant challenge. The inherent complexity of natural product extracts and biological fluids requires sophisticated analytical methods to ensure accurate identification and quantification.

Future research should focus on the development and application of advanced analytical techniques, including:

Hyphenated Chromatographic-Mass Spectrometric Methods: Further development and optimization of techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and selective analysis of β,β-Dimethylacrylalkannin and its metabolites. nih.govspringernature.comnih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS): Utilizing HRMS platforms like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry to provide accurate mass measurements, which are crucial for the identification of unknown metabolites and oligomers. numberanalytics.comchromatographyonline.comchemrxiv.org

Advanced Data Analysis Strategies: Implementing advanced data processing and analysis workflows, including metabolomic and chemometric approaches, to handle the large and complex datasets generated by modern analytical instruments and to facilitate the identification of novel compounds and biomarkers. nih.gov

| Analytical Technique | Application in β,β-Dimethylacrylalkannin Research |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Sensitive and selective quantification in complex mixtures. nih.govspringernature.comnih.govresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for the identification of unknown metabolites and oligomers. numberanalytics.comchromatographyonline.comchemrxiv.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of novel compounds. nih.gov |

Q & A

Basic Research Questions

Q. How can researchers validate the purity and structural identity of synthesized β,β-Dimethylacrylalkannin?

- Methodological Answer : Purity and structural validation require a combination of analytical techniques. For purity, use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm, comparing retention times to authenticated standards. Structural confirmation involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HR-MS). For novel derivatives, elemental analysis and X-ray crystallography may supplement these methods. Ensure reproducibility by documenting solvent systems, temperature, and instrument calibration parameters .

Q. What are the standard in vitro assays to evaluate β,β-Dimethylacrylalkannin’s cytotoxic activity?

- Methodological Answer : Common assays include:

- MTT/PrestoBlue assays for cell viability in hepatocellular carcinoma (HCC) lines like HepG2 or Huh7, with IC₅₀ calculations using nonlinear regression models.

- Flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide DNA content analysis).

- Cytokine profiling (ELISA or multiplex assays) to measure immunomodulatory effects on macrophages (e.g., IL-6, TNF-α secretion). Include positive controls (e.g., doxorubicin) and validate results across multiple cell passages to minimize batch variability .

Q. How should researchers design experiments to ensure reproducibility in β,β-Dimethylacrylalkannin pharmacological studies?

- Methodological Answer : Reproducibility hinges on:

- Detailed protocols : Specify solvent (e.g., DMSO concentration ≤0.1%), storage conditions (-80°C aliquots), and cell culture media (e.g., RPMI-1640 with 10% FBS).

- Positive/Negative controls : Use established inhibitors (e.g., FGFR inhibitors for colorectal cancer models) .

- Blinded analysis : Assign independent researchers for data collection and statistical analysis to reduce bias.

- Data transparency : Report raw data, statistical software (e.g., GraphPad Prism v9), and exact p-values rather than thresholds (e.g., p=0.023 vs. p<0.05) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in β,β-Dimethylacrylalkannin’s reported efficacy across cancer models?

- Methodological Answer : Discrepancies (e.g., varying IC₅₀ in HCC vs. colorectal cancer) may arise from tumor microenvironment differences. To address this:

- Comparative transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify pathway-specific responses (e.g., FGFR1 vs. macrophage polarization pathways) .

- Co-culture systems : Mimic tumor-stroma interactions by culturing cancer cells with THP-1-derived macrophages to assess paracrine signaling effects .

- Dose-response meta-analysis : Pool data from independent studies using fixed/random-effects models to quantify heterogeneity sources .

Q. How can researchers optimize in vivo models to study β,β-Dimethylacrylalkannin’s immunomodulatory effects?

- Methodological Answer : Use orthotopic or patient-derived xenograft (PDX) models in immunocompetent mice (e.g., C57BL/6 for HCC studies). Key steps:

- Tumor-associated macrophage (TAM) profiling : Flow cytometry of CD68⁺/CD206⁺ (M2) vs. CD86⁺ (M1) subsets in excised tumors.

- Pharmacodynamic monitoring : Measure plasma drug levels via LC-MS/MS to correlate exposure with efficacy.

- Combination therapy testing : Pair with checkpoint inhibitors (e.g., anti-PD-1) to evaluate synergistic effects on tumor regression .

Q. What methodologies are critical for elucidating β,β-Dimethylacrylalkannin’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- Methodological Answer :

- ADME profiling : Conduct liver microsome assays for metabolic stability and CYP450 inhibition screening.

- Tissue distribution studies : Use radiolabeled β,β-Dimethylacrylalkannin (³H or ¹⁴C) in rodents, followed by autoradiography or scintillation counting.

- Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro permeability (Caco-2 assays) and plasma protein binding data to predict human dosing regimens .

Q. How should researchers approach contradictory findings in β,β-Dimethylacrylalkannin’s toxicity profiles between acute and chronic studies?

- Methodological Answer : Discrepancies may reflect dose-dependent or cumulative effects. Mitigation strategies:

- Toxicogenomics : Analyze liver/kidney tissues for oxidative stress markers (e.g., SOD, CAT activity) and histopathology.

- Longitudinal biomarkers : Monitor serum ALT, creatinine, and urinary 8-OHdG in chronic rodent models.

- Species comparison : Repeat studies in two species (e.g., mice and rats) to assess translational relevance .

Q. What systematic review frameworks are recommended for synthesizing β,β-Dimethylacrylalkannin’s research literature?

- Methodological Answer : Follow PRISMA guidelines:

- Search strategy : Use PubMed/Scopus keywords ("β,β-Dimethylacrylalkannin" AND ("cancer" OR "macrophage")) with Boolean operators.

- Risk of bias assessment : Apply SYRCLE’s tool for animal studies or Cochrane RoB 2.0 for clinical trials.

- Meta-regression : Explore covariates like dosing frequency or model type to explain heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.